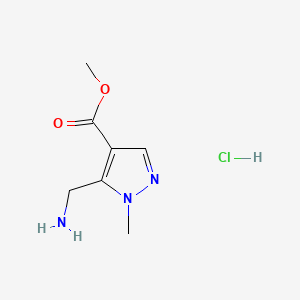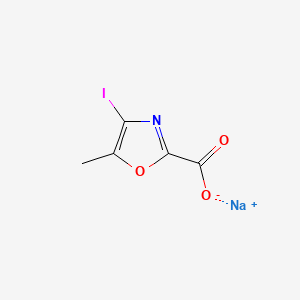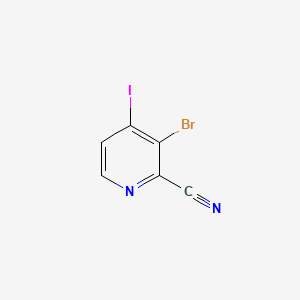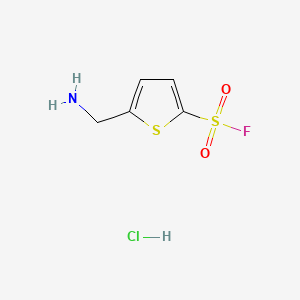
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol. This compound is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol.
Métodos De Preparación
The synthesis of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves several steps:
Reduction of 3-methyl-2-nitroacetophenone: Dissolve 3-methyl-2-nitroacetophenone in ethanol and add sodium borohydride slowly with stirring. Maintain the reaction mixture at room temperature for several hours until the reaction is complete.
Extraction and Isolation: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-(3-methyl-2-nitrophenyl)ethanone.
Reductive Amination: Dissolve 1-(3-methyl-2-nitrophenyl)ethanone in ethanol and add formaldehyde and ammonium chloride. Heat the reaction mixture under reflux for several hours until the reaction is complete.
Acidification and Extraction: Cool the reaction mixture and add hydrochloric acid to adjust the pH to acidic. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
Recrystallization: Evaporate the solvent and recrystallize the product from ethanol to obtain this compound.
Análisis De Reacciones Químicas
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as water and thiols to form nitrosamines.
Oxidation: The compound can be oxidized to form nitro derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, formaldehyde and ammonium chloride for reductive amination, and hydrochloric acid for acidification. Major products formed from these reactions include amines and nitrosamines.
Aplicaciones Científicas De Investigación
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of imine derivatives and Schiff bases.
Biology: The compound is used in biochemical studies to investigate the reactivity of nitrosamines with various biological molecules.
Medicine: It is used in the synthesis of drugs and other organic compounds with potential therapeutic applications.
Industry: The compound is used as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves its reactivity with various compounds. It can react with amines, alcohols, and carboxylic acids to form nitrosamines. The reaction with amines is particularly significant due to the potential formation of carcinogenic nitrosamines. The compound can also react with nucleophiles such as water and thiols, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-2-nitrobenzylamine: Similar in structure but without the hydrochloride group.
2-Nitrobenzylamine: Lacks the methyl group at the 3-position.
3-Methyl-4-nitrobenzylamine: Has the nitro group at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific structure, which allows it to form a wide variety of derivatives and its potential use as a reagent in organic synthesis.
Propiedades
IUPAC Name |
(3-methyl-2-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-2-4-7(5-9)8(6)10(11)12;/h2-4H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUYQMTANHVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)




![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

